molecular formula C11H13NO4S B12665240 Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester CAS No. 139326-34-4

Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester

Cat. No.: B12665240
CAS No.: 139326-34-4
M. Wt: 255.29 g/mol
InChI Key: UJMOMAPYWSXGBT-UHFFFAOYSA-N
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Description

Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H13NO4S It is an ester derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-methylethyl group, and the hydroxyl group is replaced by a ((4-nitrophenyl)thio) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethanol in the presence of a catalyst, followed by the introduction of the ((4-nitrophenyl)thio) group. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Reactant Purification: Ensuring high purity of acetic acid and 1-methylethanol

    Catalyst Recycling: Using recyclable catalysts to reduce waste

    Temperature Control: Maintaining optimal reaction temperatures for maximum yield

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.

    Addition: The thio group can participate in nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, room temperature

    Substitution: Hydrochloric acid or sodium hydroxide, reflux conditions

    Addition: Electrophiles like alkyl halides, room temperature

Major Products Formed

    Reduction: 4-Aminophenylthioacetic acid, 1-methylethyl ester

    Hydrolysis: Acetic acid, 4-nitrophenylthio, and 1-methylethanol

    Addition: Various thioether derivatives

Scientific Research Applications

Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester has several scientific research applications, including:

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities involving ester hydrolysis.

    Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester involves the hydrolysis of the ester bond to release acetic acid and the corresponding alcohol. The ((4-nitrophenyl)thio) group can interact with biological targets, such as enzymes, through nucleophilic or electrophilic interactions. The molecular targets and pathways involved include:

    Enzymes: Esterases and lipases that catalyze the hydrolysis of ester bonds

    Pathways: Metabolic pathways involving the breakdown and utilization of acetic acid and its derivatives

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-nitrophenyl)thio)-, ethyl ester
  • Acetic acid, ((4-nitrophenyl)thio)-, methyl ester
  • Acetic acid, ((4-nitrophenyl)thio)-, butyl ester

Uniqueness

Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its specific ester group, which provides distinct physicochemical properties and reactivity compared to other similar compounds. The 1-methylethyl group offers a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and biochemical research.

Properties

CAS No.

139326-34-4

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

propan-2-yl 2-(4-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C11H13NO4S/c1-8(2)16-11(13)7-17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

UJMOMAPYWSXGBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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